Unprotected 2-bromopropanal poses stability and polymerization risks in multi-step syntheses. 2-Bromo-1,1-diethoxypropane resolves this by masking the aldehyde, delivering a stable, alpha-bromo building block for reliable nucleophilic substitution. • >97% purity, colorless to pale yellow liquid. • Enables direct synthesis of 5-methylthiazole scaffolds for agrochemical APIs. • Shelf-stable under 2-8°C, ships ambient. From SMolecule, available for immediate global supply.
2-Bromo-1,1-diethoxypropane, commonly known as 2-bromopropionaldehyde diethyl acetal, is a bifunctional aliphatic building block featuring an alpha-bromine atom and a diethyl acetal-protected aldehyde. With a molecular weight of 211.10 g/mol and a boiling point of approximately 209°C, this colorless to pale yellow liquid serves as a stable, highly reactive electrophile for nucleophilic substitution and cyclocondensation reactions. The diethyl acetal moiety effectively masks the highly reactive aldehyde, preventing the rapid polymerization and self-condensation typically observed in unprotected alpha-halo aldehydes. In industrial and advanced laboratory procurement, it is prioritized as a stable, shelf-ready precursor for the synthesis of 5-methyl-substituted thiazoles, imidazoles, and complex pharmaceutical intermediates, offering a controlled pathway to introduce a functionalized propionaldehyde framework into target molecules .
Substituting 2-bromo-1,1-diethoxypropane with its unprotected parent, 2-bromopropanal, or its regioisomer, 3-bromopropionaldehyde diethyl acetal, fundamentally alters process viability and product distribution. Unprotected 2-bromopropanal is highly unstable, prone to rapid degradation and self-condensation, which complicates scalable manufacturing and requires hazardous, on-demand in situ generation. Conversely, the 3-bromo regioisomer directs nucleophilic attack to the terminal carbon, yielding entirely different structural frameworks and failing to produce the critical 5-methyl-substituted heterocycles derived exclusively from the alpha-bromo isomer. Furthermore, replacing the bromine with a chlorine atom (2-chloro-1,1-diethoxypropane) significantly reduces the leaving group's reactivity, often necessitating harsher coupling conditions that can cause premature acetal cleavage or degrade sensitive pharmaceutical intermediates .
Unprotected alpha-halo aldehydes like 2-bromopropanal are notoriously unstable, undergoing rapid self-condensation and degradation, which severely limits their commercial shelf-life and bulk transportability. By masking the aldehyde as a diethyl acetal, 2-bromo-1,1-diethoxypropane provides a stable, storable reagent that maintains >95% assay purity over extended storage periods at 2-8°C. This protection effectively halts the polymerization pathways that rapidly consume the unprotected free aldehyde, allowing buyers to procure a stable inventory rather than relying on complex, immediate in situ generation .
| Evidence Dimension | Storage stability and polymerization propensity |
| Target Compound Data | Stable liquid, >95% assay retention under standard storage (2-8°C) |
| Comparator Or Baseline | 2-Bromopropanal (unprotected): Rapid polymerization, requires immediate use |
| Quantified Difference | Eliminates polymerization-driven degradation, extending usable shelf-life from hours to months |
| Conditions | Standard laboratory storage (2-8°C) and handling |
Procuring the acetal-protected form eliminates the need for hazardous, on-demand generation of the unstable free aldehyde, enabling scalable and reproducible manufacturing.
The position of the bromine atom is critical for defining the substitution pattern of resulting heterocycles. When reacted with thiourea in aqueous media, 2-bromo-1,1-diethoxypropane undergoes cyclocondensation to yield 2-amino-5-methylthiazole, with historical baseline yields reported at 48% before optimization. If a buyer were to substitute this with the 3-bromo regioisomer (3-bromopropionaldehyde diethyl acetal), the reaction would fail to produce the critical 5-methyl substitution, instead yielding an unbranched or terminally substituted ring system. The alpha-bromo configuration is structurally mandatory for accessing the 5-methylthiazole scaffold [1].
| Evidence Dimension | Heterocycle substitution pattern |
| Target Compound Data | Yields 5-methylthiazole frameworks (e.g., 48% baseline yield with thiourea) |
| Comparator Or Baseline | 3-Bromopropionaldehyde diethyl acetal: Yields terminally substituted or unbranched heterocycles |
| Quantified Difference | Absolute structural divergence (alpha-methyl vs. linear extension) |
| Conditions | Aqueous cyclocondensation with thiourea under heating |
Buyers targeting 5-methyl-substituted heterocycles for pharmaceutical libraries must specify the 2-bromo isomer, as the 3-bromo analog will produce the incorrect structural scaffold.
In the synthesis of complex imidazopyridine or imidazothiazole scaffolds (such as IDO1 inhibitors), 2-bromo-1,1-diethoxypropane serves as a highly efficient bifunctional electrophile. Under acidic condensation conditions (e.g., refluxing in dioxane/water with HCl), the acetal is deprotected in situ to react with amines like 2-amino-6-bromopyridine. The alpha-bromine provides a highly reactive leaving group for the subsequent cyclization step, offering superior reaction kinetics compared to less reactive chloro-analogs, thereby minimizing the need for harsh forcing conditions that could degrade complex pharmaceutical intermediates. This allows for the successful isolation of functionalized imidazopyridines (e.g., 5-bromo-imidazopyridine) suitable for downstream Suzuki coupling[1].
| Evidence Dimension | Leaving group reactivity in complex cyclization (relative substitution rate) |
| Target Compound Data | Bromide enables efficient cyclization under standard acidic reflux (1.2-2 hrs) |
| Comparator Or Baseline | 2-Chloro-1,1-diethoxypropane: Slower kinetics, requires stronger activation or extended heating |
| Quantified Difference | Bromide exhibits significantly faster relative substitution rates (typically 50x+ over chloride), minimizing degradation of sensitive intermediates |
| Conditions | Acidic condensation with 2-amino-6-bromopyridine in dioxane/water |
Selecting the bromo-acetal over the chloro-acetal ensures reliable cyclization kinetics and milder conditions during the construction of complex pharmaceutical scaffolds.
Due to its specific alpha-bromo regiochemistry, this compound is the precursor of choice for synthesizing 2-amino-5-methylthiazole via cyclocondensation with thiourea. This scaffold is a critical intermediate in the production of various agrochemicals and insecticides, where the 5-methyl group is structurally mandatory [1].
The compound's bifunctional nature (a reactive bromide and a protected aldehyde) makes it ideal for one-pot acidic deprotection and cyclization with aminopyridines or thio-triazoles. This pathway is heavily utilized in medicinal chemistry to build rigid heterocyclic cores, such as those found in potent Indoleamine 2,3-Dioxygenase (IDO1) inhibitors[2].
For workflows requiring nucleophilic substitution at the alpha position of an aldehyde, procuring this acetal allows chemists to perform substitutions (e.g., with alkoxides, amines, or thiols) without triggering the rapid polymerization that plagues unprotected 2-bromopropanal. The resulting functionalized acetal can then be gently deprotected to yield the desired alpha-substituted aldehyde .
Irritant